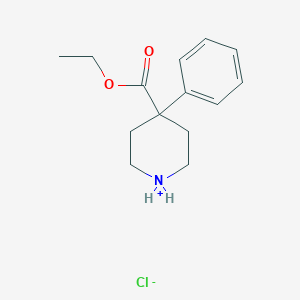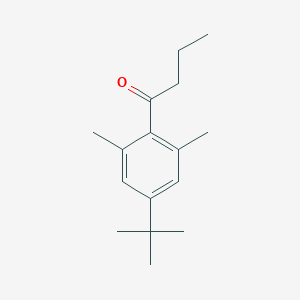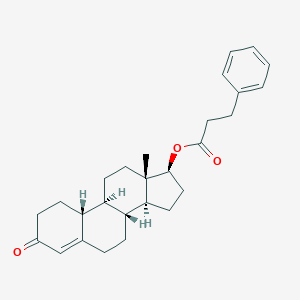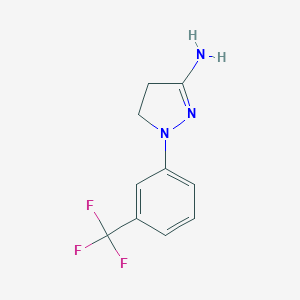
BW 755C
Übersicht
Beschreibung
Es wurde wegen seiner potenziellen entzündungshemmenden Eigenschaften untersucht, da es die Produktion von Leukotrienen und Prostaglandinen hemmen kann, die an Entzündungsreaktionen beteiligt sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BW 755C beinhaltet die Reaktion von 3-(Trifluormethyl)benzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann cyclisiert, um den Pyrazolinring zu bilden, gefolgt von einer Reduktion, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken wie Kondensationsreaktionen, Cyclisierung und Reduktion, die für die industrielle Produktion skaliert werden können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeug zur Untersuchung der Hemmung von Lipoxygenase- und Cyclooxygenase-Signalwegen eingesetzt.
Biologie: Untersucht wegen seiner Auswirkungen auf Entzündungsprozesse und zelluläre Signalwege.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Zuständen wie Asthma und Arthritis.
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und anderen Pharmazeutika
Wirkmechanismus
BW 755C übt seine Wirkung aus, indem es die Aktivität der Enzyme 5-Lipoxygenase und Cyclooxygenase hemmt. Diese Enzyme sind am Metabolismus von Arachidonsäure beteiligt, um Leukotriene und Prostaglandine zu produzieren, die Mediatoren der Entzündung sind. Durch die Hemmung dieser Signalwege reduziert this compound die Produktion dieser Entzündungsmediatoren und verringert so die Entzündung .
Wirkmechanismus
Target of Action
BW 755C primarily targets 5-lipoxygenase (5-LO) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammatory responses .
Mode of Action
This compound acts as a dual inhibitor of 5-LO and COX pathways . It inhibits 5-LO with an IC50 of 5 μM, and COX-1 and COX-2 with IC50s of 0.65 and 1.2 μg/mL, respectively . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of 5-LO and COX by this compound affects the leukotriene and prostaglandin pathways, respectively . These pathways are involved in the production of various bioactive lipids that mediate inflammatory responses. By inhibiting these pathways, this compound can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators through the 5-LO and COX pathways, this compound can decrease inflammation at the cellular level . This can lead to a reduction in the symptoms of diseases characterized by excessive inflammation .
Biochemische Analyse
Biochemical Properties
BW 755C inhibits 5-LO, COX-1, and COX-2 . It may also inhibit other LO pathways in vivo . Through these actions, this compound plays a role in biochemical reactions by interacting with these enzymes and proteins, diminishing inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an inhibitor of the 5-LO and COX pathways . By inhibiting these pathways, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes in the 5-LO and COX pathways . This leads to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that it can improve wound healing in scald burn injuries .
Dosage Effects in Animal Models
In animal models, specifically pigs, the systemic administration of this compound (10 mg/kg/die) has been shown to improve wound healing in scald burn injuries .
Metabolic Pathways
This compound is involved in the metabolic pathways of the 5-LO and COX enzymes . It may also interact with other enzymes or cofactors in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BW 755C involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring, followed by reduction to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as condensation reactions, cyclization, and reduction, which can be scaled up for industrial production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BW 755C durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Spezies zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Trifluormethylgruppe
Häufige Reagenzien und Bedingungen
Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen können unter Verwendung von Nucleophilen unter basischen Bedingungen durchgeführt werden
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion verschiedene reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indometacin: Ein nichtsteroidales Antirheumatikum, das selektiv Cyclooxygenase hemmt.
Zileuton: Ein selektiver 5-Lipoxygenase-Hemmer, der bei der Behandlung von Asthma eingesetzt wird.
Diclofenac: Ein weiteres nichtsteroidales Antirheumatikum, das Cyclooxygenase hemmt
Einzigartigkeit von BW 755C
This compound ist insofern einzigartig, als es ein dualer Hemmer sowohl des 5-Lipoxygenase- als auch des Cyclooxygenase-Signalwegs ist, während viele andere entzündungshemmende Medikamente nur einen dieser Signalwege selektiv hemmen. Diese duale Hemmung ermöglicht es this compound, die Produktion sowohl von Leukotrienen als auch von Prostaglandinen effektiv zu reduzieren, was es zu einem potenziell umfassenderen entzündungshemmenden Mittel macht .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-40-6 | |
| Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
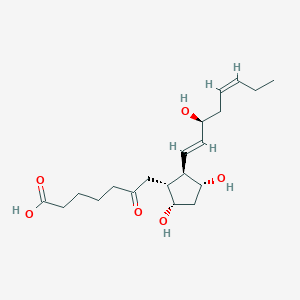
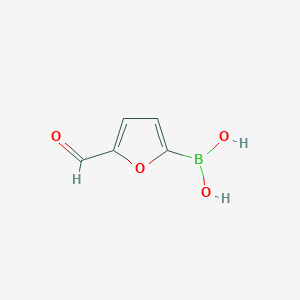
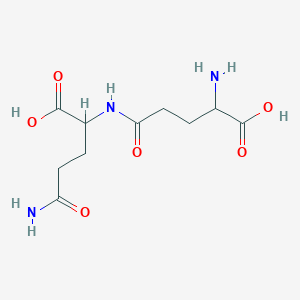
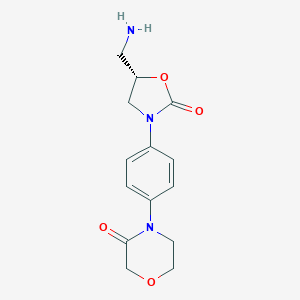
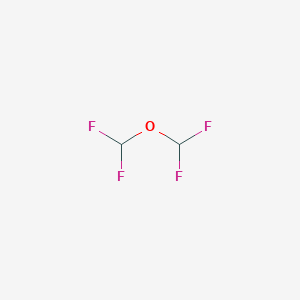

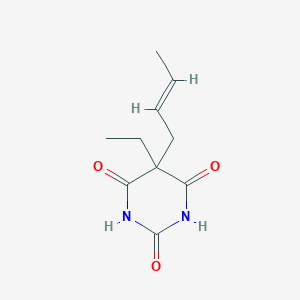
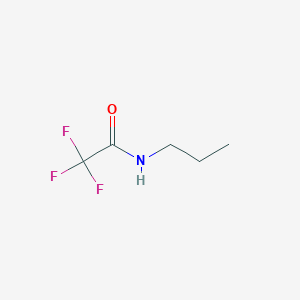
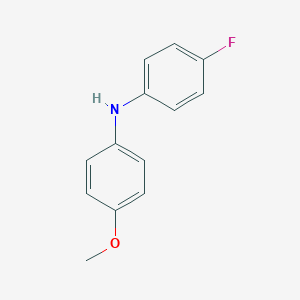
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
